molecular formula C13H14ClN3O3S B11511687 3-[(Chloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

3-[(Chloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11511687
M. Wt: 327.79 g/mol
InChI Key: HBNXQKAVKSYBAB-UHFFFAOYSA-N
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Description

3-(2-CHLOROACETAMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

The synthesis of 3-(2-CHLOROACETAMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyridine core, followed by the introduction of various functional groups. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-CHLOROACETAMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROACETAMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(2-CHLOROACETAMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: An antiplatelet drug used to prevent blood clots.

    Ticlopidine: Another antiplatelet agent with similar applications.

    Prasugrel: A more potent antiplatelet drug with a faster onset of action. The uniqueness of 3-(2-CHLOROACETAMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific chemical structure and the resulting biological activities, which may differ from those of other similar compounds.

Properties

Molecular Formula

C13H14ClN3O3S

Molecular Weight

327.79 g/mol

IUPAC Name

3-[(2-chloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C13H14ClN3O3S/c1-6-3-7(5-20-2)9-10(17-8(18)4-14)11(12(15)19)21-13(9)16-6/h3H,4-5H2,1-2H3,(H2,15,19)(H,17,18)

InChI Key

HBNXQKAVKSYBAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N)NC(=O)CCl)COC

Origin of Product

United States

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